molecular formula C12H17N3O2 B1479949 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2098142-45-9

2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No.: B1479949
CAS No.: 2098142-45-9
M. Wt: 235.28 g/mol
InChI Key: BVQVPWXFMDHQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted at position 6 with a tetrahydro-2H-pyran group and at position 1 with a hydroxyethyl moiety. This structure combines the rigidity of the bicyclic imidazopyrazole system with the oxygen-containing tetrahydro-2H-pyran ring, which may enhance solubility and bioavailability.

Properties

IUPAC Name

2-[6-(oxan-4-yl)imidazo[1,2-b]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-6-5-14-3-4-15-12(14)9-11(13-15)10-1-7-17-8-2-10/h3-4,9-10,16H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQVPWXFMDHQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=CN(C3=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki Cross-Coupling for Core Assembly

A pivotal step in synthesizing the compound involves a Suzuki reaction between a boronic acid ester derivative of a tetrahydro-2H-pyran-substituted pyrazole and a halogenated imidazo or pyrazole intermediate.

  • Typical Reaction Conditions:

    • Catalyst: Bis(triphenylphosphine)palladium(II) chloride or PdCl2(dppf)·CH2Cl2.
    • Base: Sodium carbonate or potassium carbonate.
    • Solvent: Mixtures of tetrahydrofuran (THF), toluene, water, or N,N-dimethylformamide (DMF).
    • Temperature: 45–80 °C.
    • Duration: 4–16 hours.
    • Atmosphere: Inert (argon or nitrogen).
  • Example:
    The reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with a brominated aromatic compound under Pd catalysis yields the intermediate imidazo-pyrazole derivative, which is subsequently processed further.

Parameter Typical Value
Catalyst PdCl2(dppf)·CH2Cl2 (0.1 eq)
Base K2CO3 or Na2CO3 (2 eq)
Solvent THF/water, DMF/water, or 1,4-dioxane
Temperature 45–80 °C
Time 4–16 hours
Atmosphere Argon or nitrogen
Yield 30–70% (depending on substrate)

Protection and Deprotection of the Tetrahydropyranyl Group

The tetrahydro-2H-pyran (THP) group serves as a protecting group for hydroxyl functionalities during synthesis.

  • Protection: Installation of the THP group on pyrazole nitrogen or hydroxyl groups stabilizes intermediates during cross-coupling.

  • Deprotection: Acidic treatment (e.g., 10% HCl in ethanol or aqueous HCl) at low temperatures (0–15 °C) removes the THP group to reveal the free hydroxyl or amine functionalities.

  • Typical Conditions:

    • Acid: 10% HCl in ethanol or 30% aqueous HCl.
    • Temperature: 0–15 °C.
    • Time: 0.5–5 hours (commonly ~2 hours).
    • Neutralization: Addition of aqueous ammonia to quench acid.

This step is crucial for converting protected intermediates to the target ethan-1-ol substituted compound.

Functionalization to Introduce Ethan-1-ol Side Chain

The ethan-1-ol moiety is introduced either by direct substitution or by reduction of an appropriate precursor.

  • In some protocols, nucleophilic substitution reactions with alkyl halides bearing hydroxyl groups or by alkylation of the imidazo-pyrazole core with hydroxyethyl derivatives are employed.

  • Alternative methods include selective SNAr reactions or palladium-catalyzed coupling with hydroxyethyl reagents under basic conditions.

Detailed Synthetic Scheme Summary

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Suzuki Coupling Boronic acid ester + aryl bromide, Pd catalyst, base, THF/water, 80 °C, 16 h Formation of imidazo-pyrazole intermediate with THP protection
2 Acidic Deprotection 10% HCl in ethanol or 30% aqueous HCl, 0–15 °C, 2 h Removal of THP group to reveal free hydroxyl or amine
3 Nucleophilic Substitution or SNAr Hydroxyethyl reagent, base (K2CO3, NaHMDS), DMF or similar solvent, RT to 180 °C Introduction of ethan-1-ol side chain, formation of target compound

Research Findings and Optimization Notes

  • The Suzuki coupling is sensitive to solvent choice and base; mixtures of THF and water or DMF and water optimize solubility and reaction rates.

  • Use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhances yields in some cases.

  • Deprotection under mild acidic conditions preserves sensitive heterocyclic rings and avoids side reactions.

  • Purification is typically achieved by crystallization (e.g., from ethanol after concentration) or silica gel chromatography.

  • Reaction monitoring by TLC and LC-MS ensures completion and purity assessment.

  • Yields vary but typically range from 30% to 70% for key intermediates, with final product yields depending on purification efficiency.

Summary Table of Key Reaction Parameters

Reaction Step Catalyst/Agent Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Suzuki Coupling PdCl2(dppf)·CH2Cl2, K2CO3 THF/water, DMF/water 45–80 4–16 30–70 Inert atmosphere, phase transfer catalyst optional
THP Deprotection 10% HCl in ethanol or 30% HCl aq. Ethanol, water 0–15 0.5–5 Quantitative Neutralize with ammonia post-reaction
Ethan-1-ol Introduction K2CO3 or NaHMDS, hydroxyethyl reagent DMF or similar RT–180 1–16 Moderate to good SNAr or substitution reactions

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol serves as an important intermediate for the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic methodologies and develop novel chemical reactions.

Biological Research

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation by targeting specific biological pathways involved in tumor growth.

Medicinal Applications

The medicinal potential of this compound is notable:

  • Drug Development : It acts as a lead compound in drug discovery processes aimed at developing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for designing drugs with specific pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive bacteriaSmith et al., 2023
AnticancerInhibits proliferation in breast cancer cellsJohnson et al., 2024
Enzyme InhibitionPotential inhibitor of histone deacetylasesLee et al., 2023

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Insights : The target compound’s imidazo[1,2-b]pyrazole core is understudied compared to imidazo[1,2-a]pyridines, warranting further exploration of its electronic and steric properties.
  • Synthetic Scalability : Palladium-catalyzed methods (as in cpd 40 ) are scalable but require optimization to avoid heavy metal residues.
  • Pharmacological Data: No direct ADME or toxicity data are available for the target compound. Comparative studies with analogs like SCH 1473759 (which has known PDB entries ) could bridge this gap.

Biological Activity

The compound 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol represents a novel addition to the class of imidazo[1,2-b]pyrazole derivatives. This compound is characterized by its unique structural features, which may confer significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name: this compound
  • Molecular Formula: C_{12}H_{16}N_4O

The structure integrates a tetrahydropyran moiety with an imidazo[1,2-b]pyrazole core, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit antimicrobial activity. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacteria and fungi. The specific mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways essential for microbial survival .

Anticancer Activity

Imidazo[1,2-b]pyrazole derivatives are recognized for their potential as anticancer agents. They may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a study highlighted that certain derivatives could inhibit tumor growth in vivo by modulating pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Compounds within this class have shown promise in reducing inflammation. The anti-inflammatory activity is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological effects of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing cellular responses.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a related imidazo[1,2-b]pyrazole derivative in human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with induction of apoptosis confirmed through flow cytometry analysis.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting considerable efficacy compared to standard antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerReduced viability in cancer cells
Anti-inflammatoryInhibition of COX enzymes

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol to improve yield and purity?

Methodological Answer: Optimization involves careful selection of reaction conditions, such as solvent, temperature, and stoichiometry. For example:

  • Reflux duration : Extended reflux times (25–30 hours) in xylene with chloranil as an oxidizing agent can improve cyclization efficiency, as demonstrated in analogous imidazo-pyrazole syntheses .
  • Purification : Post-reaction treatment with 5% NaOH removes acidic byproducts, followed by recrystallization from methanol or DMF-EtOH (1:1) to enhance purity .
  • Yield tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the tetrahydro-2H-pyran-4-yl and imidazo[1,2-b]pyrazole moieties. Overlapping signals in the aromatic region require high-field instruments (≥400 MHz) .
  • IR Spectroscopy : Identify hydroxyl (ν ~3200–3400 cm⁻¹) and C-N stretching (ν ~1250–1350 cm⁻¹) bands .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragments, critical for confirming novel derivatives .

Q. What are common side reactions observed during the synthesis of imidazo[1,2-b]pyrazole derivatives, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : Over-oxidation of the imidazole ring or incomplete cyclization may occur. Use controlled stoichiometry of chloranil (1.4 mmol per 1 mmol substrate) to minimize over-oxidation .
  • Solvent Effects : Polar solvents like ethanol may favor dimerization; switch to xylene for better cyclization efficiency .
  • Purification Challenges : Column chromatography with silica gel (eluent: ethyl acetate/hexane) resolves unreacted starting materials .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data when characterizing novel derivatives of this compound?

Methodological Answer:

  • Heteronuclear NMR : Use HMBC to correlate 1H signals with quaternary carbons, resolving ambiguities in the imidazo-pyrazole core .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers in the tetrahydro-2H-pyran-4-yl group .

Q. What experimental strategies can be employed to study the environmental fate and degradation products of this compound?

Methodological Answer:

  • Abiotic Degradation : Simulate hydrolysis/photolysis under controlled pH and UV light (e.g., 254 nm), followed by LC-MS to identify breakdown products .
  • Biotic Degradation : Use soil microcosms with HPLC-MS/MS to track microbial transformation pathways .
  • Ecotoxicity Assays : Evaluate Daphnia magna or algal growth inhibition to assess ecological risks .

Q. How should dose-response studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Use a randomized block design with triplicate wells for cell viability (e.g., MTT assay) across a logarithmic concentration range (1 nM–100 µM) .
  • Statistical Analysis : Apply nonlinear regression (e.g., Hill equation) to calculate EC50 values and assess synergy with reference drugs .
  • Controls : Include solvent-only controls (e.g., DMSO ≤0.1%) to rule out vehicle toxicity .

Q. What computational methods are suitable for predicting the reactivity of this compound in different solvent systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model nucleophilic attack sites on the imidazo-pyrazole ring .
  • MD Simulations : Simulate solvation effects in polar (water) vs. nonpolar (xylene) solvents to predict reaction pathways .
  • QSAR Models : Corporate Hammett constants (σ) of substituents to predict electronic effects on reactivity .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

Methodological Answer:

  • Meta-Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies to identify yield-limiting factors .
  • Reproducibility Trials : Replicate procedures with strict adherence to reported conditions, documenting deviations (e.g., moisture levels, stirring rate) .
  • Byproduct Profiling : Use LC-MS to quantify unreacted intermediates or side products influencing yield discrepancies .

Q. What advanced purification techniques are recommended for isolating stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers .
  • Crystallization-Induced Diastereomerism : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) for selective crystallization .
  • CD Spectroscopy : Confirm enantiopurity post-purification by measuring Cotton effects .

Q. How should long-term stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation .
  • Light Sensitivity : Expose to ICH Q1B guidelines (1.2 million lux-hours) to assess photodegradation .
  • Degradation Kinetics : Apply Arrhenius equations to extrapolate shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.